molecular formula C8H10N4O2 B1416469 N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide CAS No. 35418-23-6

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Cat. No. B1416469
CAS RN: 35418-23-6
M. Wt: 194.19 g/mol
InChI Key: XCPLBTYUTXYLDC-UHFFFAOYSA-N
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Description

“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a chemical compound with the CAS Number: 35418-23-6 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-hydrazino-2-oxoethyl)nicotinamide .


Molecular Structure Analysis

The InChI code for “N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is 1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Antimicrobial Agents Synthesis

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide has been utilized in the synthesis of various pyridine-bridged compounds with potential antimicrobial applications. The chemical serves as a precursor in the preparation of chiral macrocyclic and linear pyridines. These compounds have shown promising results in antimicrobial screening, suggesting their potential as antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010), (Al-Omar & Amr, 2010).

Antimicrobial and Antimycobacterial Activities

The synthesis of pyridine carboxamide-derived Schiff bases has led to the creation of compounds exhibiting significant antimicrobial activities. These activities are comparable to established antibiotics like streptomycin and fusidic acid, indicating the potential of these compounds in therapeutic applications (Al-Omar & Amr, 2010). Furthermore, studies on nicotinic acid hydrazide derivatives, which share a functional group with N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide, have shown antimycobacterial properties, broadening the scope of therapeutic research (R.V.Sidhaye et al., 2011).

Structural Applications in Metal-Organic Frameworks (MOFs)

MOF Formation

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide has been employed in the creation of metal-organic frameworks (MOFs), showcasing its versatility in forming stable, complex structures. Specifically, a copper-based MOF utilizing this compound has been synthesized, demonstrating the potential for creating intricate and stable structures for various applications (Cati & Stoeckli-Evans, 2014).

Catalytic and Synthetic Applications

Catalytic N-Arylation

The compound has also been implicated in catalytic processes, particularly in the N-arylation of imidazoles. Its role as a ligand in copper powder-catalyzed reactions illustrates its potential in facilitating complex chemical transformations, which could be valuable in synthesizing a variety of chemical products (Wu et al., 2014).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPLBTYUTXYLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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